(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

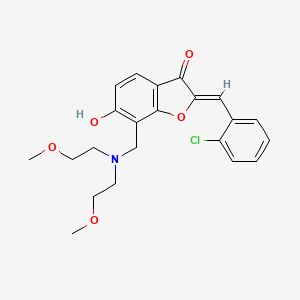

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a complex substituent profile. Key structural features include:

- A bis(2-methoxyethyl)amino-methyl group at position 7, which may enhance solubility and modulate pharmacokinetic properties due to its polar, branched ether chains.

- A 2-chlorobenzylidene moiety at position 2, introducing electron-withdrawing and steric effects that could influence aromatic stacking or receptor binding.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRNANGAZVHLZ-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a benzofuran backbone with multiple functional groups, including a chlorobenzylidene moiety and a bis(2-methoxyethyl)amino group. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₂O₄

- Molecular Weight : 358.80 g/mol

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, nucleoside analogs have shown significant inhibition of Hepatitis B virus (HBV) polymerase, highlighting the potential of benzofuran derivatives in antiviral therapy. The compound's structural similarities to these analogs suggest it could also possess similar antiviral properties.

| Compound | Activity | IC50 Value |

|---|---|---|

| Nucleoside Analog 1 | HBV Polymerase Inhibition | 120 nM |

| Nucleoside Analog 2 | HBV Cell-based Assay | 7.8 nM |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in pharmacological applications.

The proposed mechanism of action for compounds with similar structures often involves interference with viral replication processes. This can occur through inhibition of viral polymerases or interference with the viral entry into host cells. The presence of the bis(2-methoxyethyl)amino group may enhance cellular uptake and bioavailability, thereby increasing efficacy.

Case Studies

-

Study on Antiviral Activity : A study conducted on benzofuran derivatives demonstrated that modifications in the side chains significantly influenced their antiviral activity against HBV. The findings suggested that the incorporation of specific functional groups could enhance potency and reduce resistance development in viral strains.

- Findings : The study showed that certain derivatives had EC50 values as low as 0.011 µM against HBV, indicating high potency.

-

Cytotoxicity Evaluation : Another research focused on assessing the cytotoxic effects of various benzofuran compounds on human liver cell lines. The results indicated that while some compounds were cytotoxic at higher concentrations, this compound remained non-toxic at therapeutic doses.

- : This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural, physicochemical, and functional differences.

Comparison with 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )

Key Differences :

- The cyano group in Compound 17 may confer stronger electron-withdrawing effects than the target’s chloro substituent, altering reactivity in nucleophilic additions .

- The bis(2-methoxyethyl)amino group in the target compound likely improves aqueous solubility relative to Compound 17’s methylhydrazino group.

Comparison with Alkyltrimethylammonium Compounds ()

While structurally distinct, alkyltrimethylammonium surfactants (e.g., BAC-C12) share functional similarities in their quaternary ammonium groups , which are critical for micelle formation.

Key Differences :

- BAC-C12’s long alkyl chain drives micelle formation, whereas the target’s aromaticity may favor π-π interactions in biological targets.

Methodological Considerations in Structural Comparison ()

Similarity assessment between compounds relies on:

Structural descriptors (e.g., Tanimoto coefficients for fingerprint-based comparisons).

Functional group alignment, where even minor changes (e.g., chloro vs. hydroxy substituents) can drastically alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.